

Isotopic Purity of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Rapamycin-d3			
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This technical guide provides an in-depth analysis of the isotopic purity of deuterated Rapamycin (**Rapamycin-d3**), a critical parameter for its application as an internal standard in pharmacokinetic and metabolic studies. Understanding the isotopic distribution is paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. This document outlines the typical isotopic composition, the methodologies for its determination, and the relevant biological pathway of Rapamycin.

Data Presentation: Isotopic Distribution of Rapamycin-d3

The isotopic purity of **Rapamycin-d3** is a measure of the percentage of molecules containing the desired three deuterium atoms (d3) relative to molecules with fewer (d0, d1, d2) or more deuterium atoms. The following table summarizes the isotopic distribution from a representative Certificate of Analysis and data from various suppliers.



Parameter	Representative Value	Specification	Source
Isotopic Distribution			
d3	92.23%	-	Certificate of Analysis[1]
d2	0.00%	-	Certificate of Analysis[1]
d1	0.37%	-	Certificate of Analysis[1]
d0	7.40%	<1%	Certificate of Analysis[1], Acanthus Research[2]
Total Deuterated Forms (d1-d3)	≥98%	>98%	Cayman Chemical[3] [4], Cambridge Isotope Laboratories, Inc.[5][6][7][8]
Chemical Purity	≥98%	-	Cambridge Isotope Laboratories, Inc.[5][6]

Experimental Protocols: Determination of Isotopic Purity

The determination of the isotopic purity of **Rapamycin-d3** is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification.

Protocol: Isotopic Purity Analysis by LC-HRMS

- 1. Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of Rapamycin-d3.
- 2. Materials and Reagents:

- Rapamycin-d3 sample
- LC-MS grade methanol
- LC-MS grade water
- LC-MS grade formic acid
- High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
- Ultra-high-performance liquid chromatography (UHPLC) system
- 3. Sample Preparation:
- Prepare a stock solution of **Rapamycin-d3** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
- Filter the final solution through a 0.22 μm syringe filter before injection into the LC-MS system.
- 4. Liquid Chromatography (LC) Method:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 μm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to ensure the elution of Rapamycin as a sharp peak. For example:
 - o 0-1 min: 50% B
 - 1-5 min: Gradient to 95% B
 - 5-6 min: Hold at 95% B



6-6.1 min: Return to 50% B

6.1-8 min: Re-equilibration at 50% B

Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

5. Mass Spectrometry (MS) Method:

Ionization Mode: Positive electrospray ionization (ESI+)

Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap)

• Scan Mode: Full scan MS

 Mass Range: m/z 900-950 (to cover the expected range of Rapamycin and its deuterated isotopologues)

• Resolution: ≥ 70,000

• Data Acquisition: Profile mode

6. Data Analysis:

- Identify the retention time corresponding to the Rapamycin-d3 peak in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the monoisotopic peaks corresponding to the [M+Na]+ or [M+NH4]+ adducts of the d0, d1, d2, and d3 isotopologues of Rapamycin. The theoretical m/z values are:
 - Rapamycin (d0) [M+Na]+: C51H79NO13Na = 936.5448
 - Rapamycin-d1 [M+Na]+: C51H78D1NO13Na = 937.5511

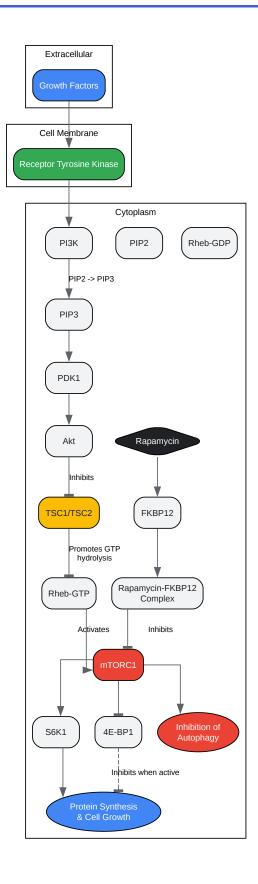


- Rapamycin-d2 [M+Na]+: C51H77D2NO13Na = 938.5573
- Rapamycin-d3 [M+Na]+: C51H76D3NO13Na = 939.5636
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Mandatory Visualizations Signaling Pathway of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4][9] Rapamycin first forms a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).





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Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

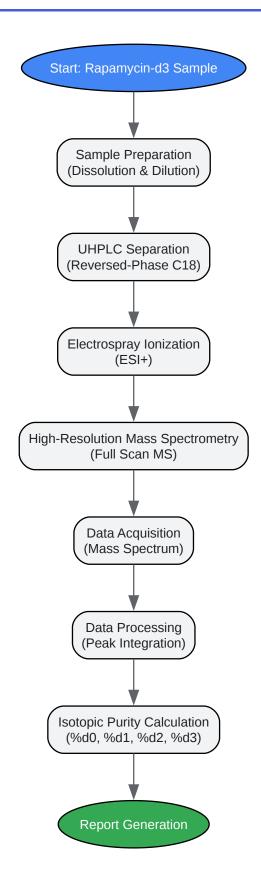




Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity of **Rapamycin-d3** using LC-MS.





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Caption: Workflow for determining the isotopic purity of Rapamycin-d3 by LC-MS.



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- To cite this document: BenchChem. [Isotopic Purity of Rapamycin-d3: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15601543#what-is-the-isotopic-purity-of-rapamycin-d3]

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